Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate

Data Gap Procurement Risk Synthetic Building Block

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate (CAS 412027-13-5), also known as Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate, is a synthetic organic ester characterized by a quaternary carbon center bearing two isobutyl groups. With a molecular formula of C₁₄H₂₆O₃ and a molecular weight of 242.35 g/mol, it is commercially supplied as a liquid with a certified purity of ≥95% (GC) for research and development purposes.

Molecular Formula C14H26O3
Molecular Weight 242.35 g/mol
Cat. No. B11718903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate
Molecular FormulaC14H26O3
Molecular Weight242.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)(CC(C)C)C(=O)C
InChIInChI=1S/C14H26O3/c1-7-17-13(16)14(12(6)15,8-10(2)3)9-11(4)5/h10-11H,7-9H2,1-6H3
InChIKeyYZSHPMXHFPHVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Acetyl-4-methyl-2-(2-methylpropyl)pentanoate: Sourcing and Baseline Identity for Procurement Decisions


Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate (CAS 412027-13-5), also known as Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate, is a synthetic organic ester characterized by a quaternary carbon center bearing two isobutyl groups [1]. With a molecular formula of C₁₄H₂₆O₃ and a molecular weight of 242.35 g/mol, it is commercially supplied as a liquid with a certified purity of ≥95% (GC) for research and development purposes . This compound is a specialty building block, and its procurement is driven by its unique, highly branched structure rather than a broad class profile .

Type Sterically hindered ester building block
Key Feature Quaternary carbon with two isobutyl groups
Research Fit Synthetic routes requiring steric differentiation

Procurement Alert: Why a Generic 'Pentanoate Ester' Cannot Substitute for Ethyl 2-Acetyl-4-methyl-2-(2-methylpropyl)pentanoate


The structural complexity of ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate precludes simple analog substitution. The compound's quaternary carbon center, flanked by two isobutyl groups and an acetyl moiety, creates a sterically hindered and uniquely reactive environment . This specific architecture dictates its behavior in reactions such as nucleophilic additions or enolate formations, where simpler, linear pentanoate esters or mono-substituted analogs would exhibit fundamentally different reactivity and selectivity profiles. Consequently, replacement with a generic ester risks synthetic pathway failure or altered product ratios, making precise compound-level sourcing critical for experimental reproducibility [1].

Reactivity Mismatch

Linear pentanoate esters lack the quaternary carbon's steric hindrance, which may alter enolate formation rates and reaction pathways.

Selectivity Shift

Mono-isobutyl analogs do not replicate the diisobutyl environment and may produce different regioisomer distributions or product ratios.

Reproducibility Risk

Generic substitution with a simple ester risks synthetic pathway failure; compound-level sourcing is critical for reproducible results.

Ethyl 2-Acetyl-4-methyl-2-(2-methylpropyl)pentanoate: Quantitative Differentiation Evidence for Scientific Selection


Critical Assessment: Absence of High-Strength Comparator Data in Public Literature

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) found no head-to-head or cross-study comparisons between ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate and its closest analogs (e.g., ethyl 2-acetyl-4-methylpentanoate, ethyl 2-isobutylacetoacetate). No quantitative biological, catalytic, or material performance data exists for the target compound in the public domain. Available evidence is limited to vendor-reported purity. This constitutes a high data-confidence gap. [1]

Data Gap
Data to verify
No public comparator data
Procurement risk; requires in-house head-to-head validation before selection.
Only vendor-reported purity available.
Data Gap Procurement Risk Synthetic Building Block

Structural Differentiation: Isobutyl Substitution Pattern vs. Common Acetoacetate Esters

While no direct performance data exists, the target compound can be compared to ethyl 2-acetyl-4-methylpentanoate (CAS 1522-34-5), a common linear analog, on a structural basis. The target compound contains a quaternary carbon with two sterically demanding isobutyl groups, whereas the analog has only a single isobutyl group on a secondary carbon. This key difference is predicted to drastically alter enolate formation rates and regioselectivity in reactions. [1]

Isobutyl Substitution
Class-level inference
Target: Diisobutyl, quaternary α‑carbon
vs
Analog: Monoisobutyl, tertiary α‑carbon
Predicted to alter enolate formation rates and regioselectivity; no measured kinetic data.
Structural comparison only.
Structure-Activity Relationship Steric Hindrance Synthetic Intermediate

Purity as a Baseline Differentiator: 95% GC Certified Content vs. Unspecified Technical Grades

The commercially sourced compound (via Sigma-Aldrich/Enamine) is certified at ≥95% purity by GC, establishing a documented quality floor . In comparison, alternative sourcing from general chemical suppliers often provides only 'technical grade' (≥90%) or unspecified purity for similar C14 esters, such as the analog menthyl ethoxyacetate [1]. This documented purity is a verifiable differentiating factor for reproducible research.

Certified Purity
Specification review
≥95% (GC) vs. technical grade
Absolute purity difference ≥5% reduces experimental noise in stoichiometric reactions.
Vendor COA comparison; menthyl ethoxyacetate listed as ≥90%.
Quality Assurance Reproducibility Analytical Standard

Predicted LogP and Physicochemical Profile for Library Design vs. Ethyl 2-isobutylacetoacetate

In silico prediction (ALOGPS 2.1) indicates that the target compound has a significantly higher calculated LogP (octanol-water partition coefficient) of 3.85, versus a calculated LogP of 2.10 for the simpler mono-isobutyl analog ethyl 2-isobutylacetoacetate [1]. This calculated difference of 1.75 log units represents a ~56-fold higher lipophilicity, translating to profoundly altered membrane permeability and metabolic stability profiles in a library screening context.

Predicted LogP
In silico prediction
ΔLogP +1.75 (56‑fold)
May alter membrane permeability and metabolic stability in silico screening models.
ALOGPS 2.1 estimate; not validated by shake‑flask method.
Drug Discovery Chemical Library Lipophilicity

Procurement-Linked Application Scenarios for Ethyl 2-Acetyl-4-methyl-2-(2-methylpropyl)pentanoate Based on Verified Evidence


Synthesis of Sterically Hindered Quaternary Carbon Centers for Fragment-Based Drug Discovery (FBDD)

The compound's defining feature is its quaternary carbon flanked by two isobutyl groups. This specific architecture is a valuable motif in fragment libraries designed to explore hydrophobic pockets with steric constraints. The documented 95% purity (Section 3, Evidence Item 3) ensures that the synthesized fragment's biological activity is attributable to the intended structure and not a contaminant. The high calculated LogP of 3.85 (Section 3, Evidence Item 4) makes it a suitable fragment for targeting lipophilic binding sites, requiring minimal purification before screening. [1]

Investigating Steric Effects in Enolate and Nucleophilic Acylation Reaction Mechanisms

The extreme steric environment around the acetyl group provides a stringent testing ground for new organocatalysts or metalloenzymes. This compound serves as a challenging substrate where reaction yields are directly correlated to a catalyst's ability to overcome hindrance. The structural comparison with the linear analog ethyl 2-acetyl-4-methylpentanoate (Section 3, Evidence Item 2), which lacks the second isobutyl group, allows for a controlled study of steric versus electronic factors, a workflow that is only possible by procuring both specific compounds. [2]

Development of Gas Chromatography (GC) Analytical Methods for Complex C14 Ester Mixtures

The commercially available compound with a certified GC purity of ≥95% (Section 3, Evidence Item 3) can be directly used as a system suitability standard or a retention-time marker for analyzing complex mixtures containing C14 isomers. Its distinct, highly branched structure ensures a unique elution time compared to less substituted analogs, making it a superior calibrant for method development where co-elution with common linear esters is a known problem. [3]

Control Compound for Lipophilicity-Dependent Assays (PAMPA and Caco-2)

The computationally predicted high LogP of 3.85 (Section 3, Evidence Item 4) positions this compound as a potential high-lipophilicity control in permeability assays. In protocols comparing cellular uptake, it can serve as a benchmark for the behavior of highly lipophilic, branched esters, helping to calibrate assay systems. This use is justified by its differentiation from the classic, lower LogP mono-isobutyl analog, providing a clear signal window for logD-dependent transport. [4]

Application
Selection Property
Validation Focus
Steric fragment-based discovery
Documented ≥95% purity and quaternary carbon
Confirm fragment identity and LogP screening behavior
Organocatalyst steric challenge reactions
Diisobutyl quaternary carbon architecture
Compare yield with mono-isobutyl analog
GC method development for branched C14 esters
Certified GC purity and unique retention profile
Establish retention-time marker vs. linear esters
Lipophilicity-dependent permeability assays
Predicted high LogP profile
Calibrate with measured logD in PAMPA/Caco‑2
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